![molecular formula C14H20N4O3 B14482879 7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one CAS No. 66031-13-8](/img/structure/B14482879.png)
7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[431]decan-10-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction proceeds through the formation of a quaternary ammonium chloride salt, which is then further reacted to yield the desired compound . The reaction conditions often include the use of tetrahydrofuran as a solvent and may require specific temperature and pH controls to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic route mentioned above, with additional steps to ensure consistency and quality. This can include the use of automated reactors, continuous flow systems, and rigorous quality control measures to monitor the reaction progress and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while nucleophilic substitution can produce a variety of substituted triazine derivatives.
Applications De Recherche Scientifique
7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one has several scientific research applications:
Chemistry: Used as a coupling agent in peptide synthesis and for the activation of carboxylic acids.
Biology: Employed in the synthesis of biologically active molecules, including peptides and glycosides.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of 7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one involves the activation of carboxylic acids to form reactive esters. These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles, leading to the formation of amides, esters, or other derivatives . The triazine ring plays a crucial role in stabilizing the intermediate species and facilitating the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Commonly used for similar applications in peptide synthesis and carboxylic acid activation.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
Uniqueness
7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one is unique due to its bicyclic structure, which imparts distinct chemical properties and reactivity compared to other triazine derivatives. This uniqueness makes it valuable in specific synthetic applications where traditional triazine compounds may not be suitable.
Propriétés
Numéro CAS |
66031-13-8 |
|---|---|
Formule moléculaire |
C14H20N4O3 |
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
7-(4,6-dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one |
InChI |
InChI=1S/C14H20N4O3/c1-20-13-15-12(16-14(17-13)21-2)18-8-7-9-5-3-4-6-10(18)11(9)19/h9-10H,3-8H2,1-2H3 |
Clé InChI |
HIMTWXWLQTZJTE-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=NC(=N1)N2CCC3CCCCC2C3=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5-Dimethyl-1,3-dioxaspiro[5.5]undecan-4-one](/img/structure/B14482808.png)
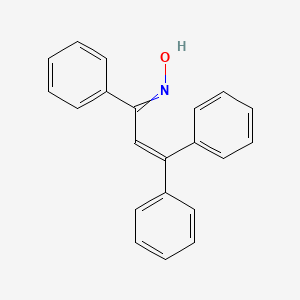
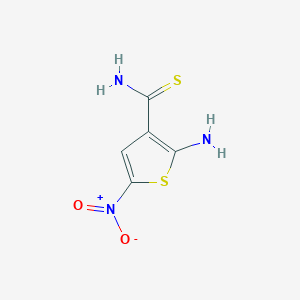
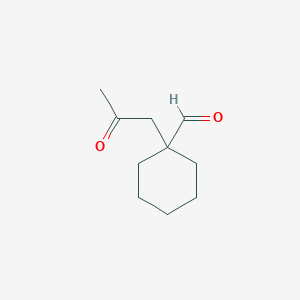
![Trimethyl{[(2S)-octan-2-yl]oxy}silane](/img/structure/B14482824.png)
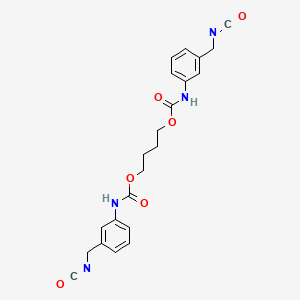
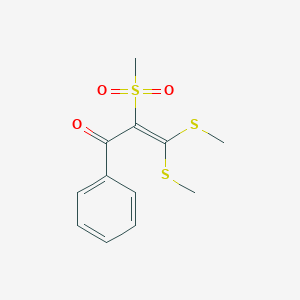
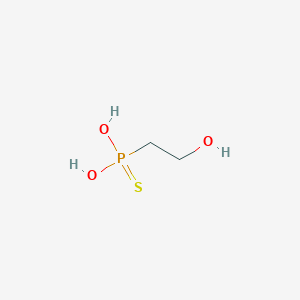
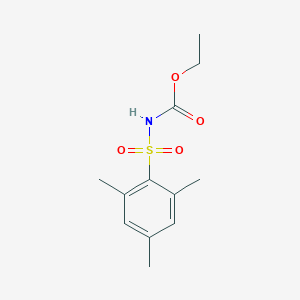
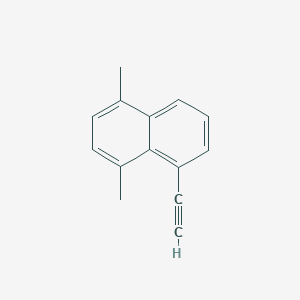
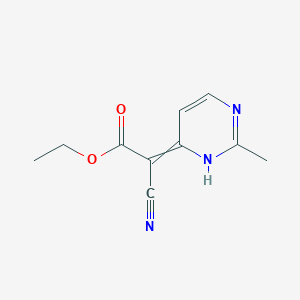
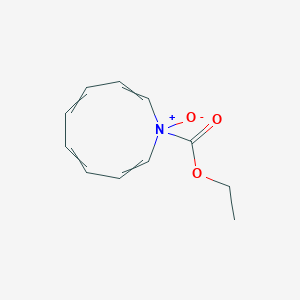
![2-[(E)-N-hydroxy-C-[(5E)-5-hydroxyimino-5-(2-hydroxyphenyl)pentyl]carbonimidoyl]phenol](/img/structure/B14482871.png)

